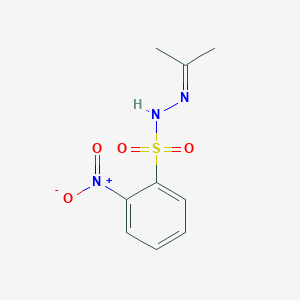

2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-nitro-N-(propan-2-ylideneamino)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O4S/c1-7(2)10-11-17(15,16)9-6-4-3-5-8(9)12(13)14/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBNYNTYNEJTMQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70474976 | |

| Record name | 2-Nitro-N'-(propan-2-ylidene)benzene-1-sulfonohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6655-27-2 | |

| Record name | 2-Nitro-N'-(propan-2-ylidene)benzene-1-sulfonohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N'-Isopropylidene-2-nitrobenzenesulfonohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide, a valuable reagent and intermediate in organic synthesis. The synthesis is a well-established two-step process commencing with the preparation of 2-nitrobenzenesulfonyl chloride, followed by the formation of a key intermediate, 2-nitrobenzenesulfonohydrazide, and its subsequent condensation with acetone. This document details the experimental protocols for each stage, presents key quantitative data in a structured format, and illustrates the synthetic pathway.

Synthetic Pathway Overview

The synthesis of this compound proceeds through a three-stage process, starting from the commercially available 2-nitrochlorobenzene.

Caption: Synthetic pathway for this compound.

Physicochemical Properties and Yields

The key quantitative data for the starting material, intermediate, and final product are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| 2-Nitrobenzenesulfonyl chloride | C₆H₄ClNO₄S | 221.62 | Light yellow solid | 64-65 |

| 2-Nitrobenzenesulfonohydrazide | C₆H₇N₃O₄S | 217.21 | Pale yellow to light yellow solid | 101 (decomp.) |

| This compound | C₉H₁₁N₃O₄S | 257.27 | White to tan solid | 131-135 |

Table 2: Synthetic Yields

| Reaction Stage | Product | Typical Yield (%) |

| Chlorination of 2,2'-dinitrodiphenyl disulfide | 2-Nitrobenzenesulfonyl chloride | 84 |

| Hydrazinolysis of 2-nitrobenzenesulfonyl chloride | 2-Nitrobenzenesulfonohydrazide | Not specified in detail, but the subsequent step has a high yield. |

| Condensation with acetone | This compound | 95 |

Experimental Protocols

The following section provides detailed, step-by-step experimental procedures for the synthesis of each key compound in the pathway. These protocols are based on established and reliable methods from the chemical literature.

Stage 1: Synthesis of 2-Nitrobenzenesulfonyl chloride

This procedure is adapted from a well-established method for the chlorination of a disulfide precursor.[1][2]

Reaction Workflow:

Caption: Workflow for the synthesis of 2-Nitrobenzenesulfonyl chloride.

Procedure:

-

A 3-liter, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a reflux condenser, and a gas inlet tube extending below the surface of the liquid.

-

The flask is charged with 200 g (0.65 mole) of 2,2'-dinitrodiphenyl disulfide, 1 L of concentrated hydrochloric acid (sp. gr. 1.18), and 200 mL of concentrated nitric acid (sp. gr. 1.42).[2]

-

A stream of chlorine gas is introduced into the mixture at a rate of approximately two bubbles per second while the solution is warmed to 70°C on a steam bath.[2]

-

After about 30 minutes, the disulfide melts, and the solution turns orange-red. The heating and chlorine addition are continued for an additional hour.[2]

-

The molten sulfonyl chloride is immediately separated from the supernatant liquid by decantation and washed with two 300-mL portions of warm water (70°C).[2]

-

The washed chloride is allowed to solidify, and the water is drained as completely as possible.

-

The solid is dissolved in 140 mL of glacial acetic acid at 50–60°C, and the solution is quickly filtered by suction.[2]

-

The filtrate is chilled in cold water and stirred vigorously to induce crystallization.[2]

-

The crystalline mass is triturated thoroughly with 1 L of cold water, which is then decanted. This process is repeated twice.[2]

-

A final liter of cold water is added, followed by 10 mL of concentrated ammonium hydroxide (sp. gr. 0.90), with stirring.[2]

-

The crystals are collected by suction filtration, washed with 200 mL of water, and allowed to air-dry.[2]

-

This procedure yields approximately 240 g (84%) of light yellow 2-nitrobenzenesulfonyl chloride with a melting point of 64–65°C.[2]

Stage 2: Synthesis of 2-Nitrobenzenesulfonohydrazide

This intermediate is readily prepared by the reaction of 2-nitrobenzenesulfonyl chloride with hydrazine hydrate.[3] A detailed one-pot protocol has also been reported.

Reaction Workflow:

Caption: Workflow for the synthesis of 2-Nitrobenzenesulfonohydrazide.

Procedure:

-

In a 1-liter, three-necked, round-bottomed flask equipped with a thermometer, a mechanical stirrer, and a dropping funnel, place 200 g (1.05 moles) of p-toluenesulfonyl chloride and 350 ml of tetrahydrofuran.

-

The stirred mixture is cooled to 10–15° in an ice bath.

-

A solution of 135 ml of 85% hydrazine hydrate (2.22 moles) in water is added at a rate that maintains the temperature between 10° and 20°.

-

Stirring is continued for 15 minutes after the addition is complete.

-

The reaction mixture is transferred to a separatory funnel, and the lower aqueous layer is drawn off and discarded. The resulting THF solution of the product can be used directly in the next step.

Note: While the provided literature does not give a specific yield for the isolated intermediate in this exact sequence, the subsequent step, which starts from the crude intermediate, has a high yield, indicating efficient formation of 2-nitrobenzenesulfonohydrazide.

Stage 3: Synthesis of this compound

The final product is obtained through the condensation of 2-nitrobenzenesulfonohydrazide with acetone.[4]

Reaction Workflow:

Caption: Workflow for the synthesis of this compound.

Procedure:

-

An oven-dried 1-L, two-necked, round-bottomed flask, equipped with a magnetic stir bar, a rubber septum, and an inert gas inlet, is charged with 20.0 g (92.1 mmol, 1 equiv) of 2-nitrobenzenesulfonohydrazide under an argon atmosphere.[4]

-

Acetone (300 mL) is added via cannula, and the resulting solution is stirred at room temperature (24 °C).[4]

-

After 10 minutes, thin-layer chromatography (TLC) analysis should indicate full conversion of the starting material.[4]

-

The solution is transferred to a 500-mL one-necked flask, and the solvent is removed with a rotary evaporator (200 mmHg, 40 °C) to afford a yellow powder.[4]

-

Hexanes (100 mL) and acetone (20 mL) are added to the powder, and the suspension is stirred for 10 minutes at room temperature.[4]

-

The white solid is collected by vacuum filtration and washed with hexanes (2 × 60 mL).[4]

-

The solid is transferred to a 250-mL flask and dried in vacuo (7 mmHg, 24 °C) for 24 hours to afford 22.5 g (95%) of this compound as an off-white solid.[4]

Characterization Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the presence of the aromatic, propan-2-ylidene, and hydrazide protons and carbons, respectively. The chemical shifts and coupling patterns would be consistent with the proposed structures.

-

Infrared (IR) Spectroscopy: Key vibrational bands would be expected for the nitro group (NO₂), sulfonyl group (S=O), N-H bonds of the hydrazide, and the C=N bond of the hydrazone.

-

Mass Spectrometry (MS): The molecular ion peak in the mass spectrum would correspond to the molecular weights of the respective compounds, confirming their elemental composition.

Researchers synthesizing these compounds are advised to perform full spectroscopic characterization to verify the identity and purity of their materials.

Safety and Handling

-

2-Nitrobenzenesulfonyl chloride: This compound is corrosive and moisture-sensitive. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

-

Hydrazine hydrate: Hydrazine and its derivatives are toxic and should be handled with extreme care. Use appropriate PPE and work in a well-ventilated fume hood.

-

General Precautions: Standard laboratory safety practices should be followed throughout all synthetic procedures. This includes the use of eye protection, appropriate gloves, and working in a well-ventilated area. Waste should be disposed of in accordance with local regulations.

This technical guide provides a solid foundation for the synthesis of this compound. For researchers in drug development and organic synthesis, this compound serves as a versatile building block, and the detailed protocols herein should facilitate its reliable preparation in the laboratory.

References

- 1. 2-Nitrobenzenesulfonyl Chloride | Sulfonylation Reagent [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 2-Nitrobenzenesulfonylhydrazide (NBSH) [organic-chemistry.org]

- 4. Preparation of n-Isopropylidene-n'-2-Nitrobenzenesulfonyl Hydrazine (IPNBSH) and Its Use in Palladium–catalyzed Synthesis of Monoalkyl Diazenes. Synthesis of 9-Allylanthracene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy this compound | 6655-27-2 [smolecule.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, characterization, and applications of 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide, a key reagent in modern organic synthesis. Known by the acronym IPNBSH, this compound serves as a stable and versatile precursor for monoalkyl diazenes, facilitating a range of chemical transformations, most notably in the synthesis of complex natural products with therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the handling and utilization of this important chemical entity.

Introduction and Scientific Context

This compound (IPNBSH) is a sulfonylhydrazone derivative that has gained prominence as a reagent for the reduction of alcohols and other functionalities under mild conditions.[1] Its structure, featuring a 2-nitrophenylsulfonyl group attached to an acetone hydrazone, is meticulously designed for controlled reactivity. The presence of the ortho-nitro group is critical; it acts as an electron-withdrawing group that facilitates the key elimination step to generate reactive diazene intermediates.

Unlike its precursor, 2-nitrobenzenesulfonylhydrazide (NBSH), which can be thermally sensitive, IPNBSH offers enhanced stability, making it a more reliable and easier-to-handle reagent in a laboratory setting.[1] Its primary utility lies in the Mitsunobu reaction, where it acts as a nucleophile to displace alcohols, initiating a cascade that ultimately leads to deoxygenation or other transformations via monoalkyl diazenes.[1] This guide will delve into the fundamental properties of IPNBSH, providing the technical data and protocols necessary for its effective application in a research and development environment.

Physicochemical Properties

A thorough understanding of the physicochemical properties of IPNBSH is paramount for its successful application. These properties dictate its solubility, stability, and reactivity. The key identifiers and properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 2-nitro-N-(propan-2-ylideneamino)benzenesulfonamide | |

| Synonyms | N-Isopropylidene-N'-2-nitrobenzenesulfonyl hydrazine, IPNBSH, Acetone 2-nitrobenzenesulfonylhydrazone | [] |

| CAS Number | 6655-27-2 | [] |

| Molecular Formula | C₉H₁₁N₃O₄S | |

| Molecular Weight | 257.27 g/mol | |

| Appearance | White to off-white or light yellow solid/powder | |

| Melting Point | 133-134 °C (with decomposition) | [3] |

| Boiling Point | 421.267 °C at 760 mmHg (Predicted) | [] |

| Density | 1.411 g/cm³ (Predicted) | [] |

| Solubility | Soluble in THF, DMSO, 1,4-dioxane, acetone, acetonitrile, and DMF; insoluble in hexanes. Crystallization is effective from acetone/hexanes or ethyl acetate/hexanes mixtures. | |

| pKa (N-H) | Estimated to be in the range of 13-17 in DMSO, based on related sulfonamides and sulfonylhydrazides. The N-H proton is weakly acidic. | [4][5] |

Expert Insight: The predicted high boiling point suggests that IPNBSH is a stable solid under standard conditions, which aligns with laboratory observations. Its solubility profile is typical for a moderately polar organic compound, allowing for flexibility in the choice of reaction solvents. The insolubility in hexanes is particularly advantageous for purification by precipitation or trituration. While an experimental pKa is not available, the estimated range indicates that a relatively strong base would be required for deprotonation of the N-H bond, a key consideration in designing reaction conditions.

Synthesis and Purification: A Validated Protocol

The synthesis of IPNBSH is a straightforward and high-yielding process, starting from the commercially available 2-nitrobenzenesulfonyl hydrazide (NBSH). The procedure detailed here is adapted from a robust protocol published in Organic Syntheses, a testament to its reliability and reproducibility.[3]

Synthetic Scheme

The synthesis is a one-step condensation reaction between 2-nitrobenzenesulfonyl hydrazide and acetone.

Caption: Synthesis of IPNBSH via condensation of NBSH and acetone.

Step-by-Step Experimental Protocol

Materials and Equipment:

-

2-Nitrobenzenesulfonyl hydrazide (NBSH)

-

Acetone (HPLC grade)

-

Hexanes (HPLC grade)

-

Round-bottomed flask with a magnetic stir bar

-

Rotary evaporator

-

Büchner funnel with fritted disc

-

Vacuum flask and vacuum source

Procedure:

-

Reaction Setup: In a 1-L round-bottomed flask, charge 20.0 g (92.1 mmol, 1.0 equiv) of 2-nitrobenzenesulfonyl hydrazide (NBSH).

-

Dissolution: Add 300 mL of acetone to the flask. Stir the mixture at room temperature (approx. 24 °C). The NBSH will dissolve, and the condensation reaction begins immediately.

-

Reaction Monitoring: The reaction is typically complete within 10 minutes. Progress can be monitored by Thin Layer Chromatography (TLC) using a 1:2 mixture of hexanes:ethyl acetate as the eluent. The product (IPNBSH) will have a higher Rf value (approx. 0.5) than the starting material (NBSH, Rf approx. 0.2).

-

Solvent Removal: Once the reaction is complete, remove the acetone using a rotary evaporator (40 °C, 200 mmHg) to yield a yellow powder.

-

Purification by Trituration/Precipitation: To the flask containing the crude product, add 100 mL of hexanes and 20 mL of acetone. Stir the resulting suspension vigorously for 10 minutes at room temperature. This step is crucial for breaking up any clumps and washing away residual impurities.

-

Isolation: Collect the off-white solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with two 60 mL portions of hexanes.

-

Drying: Transfer the solid to a clean flask and dry under vacuum (7 mmHg, 24 °C) for 24 hours. This will afford 22.5 g (95% yield) of pure N-isopropylidene-N'-2-nitrobenzenesulfonyl hydrazine (IPNBSH) as an off-white solid.[3]

Self-Validation and Trustworthiness: This protocol incorporates a self-validating purification step. The high solubility of IPNBSH in acetone and its insolubility in hexanes allows for an efficient precipitation/trituration process that removes most impurities. The high yield and the physical properties of the final product (melting point, spectral data) serve as confirmation of a successful synthesis.

Structural Characterization and Spectroscopic Data

Confirmation of the structure and purity of the synthesized IPNBSH is achieved through a combination of spectroscopic methods and physical measurements. The data presented below is consistent with the established structure.

Spectroscopic Data Summary

| Technique | Key Data |

| ¹H NMR | (400 MHz, CDCl₃) δ: 8.22–8.28 (m, 1H), 7.81–7.87 (m, 2H), 7.73–7.79 (m, 2H), 1.93 (s, 3H), 1.90 (s, 3H). |

| ¹³C NMR | (100 MHz, CDCl₃) δ: 158.7, 148.2, 134.1, 133.1, 132.7, 131.7, 125.1, 25.2, 16.9. |

| IR (neat) | 3265, 1553, 1374, 1347, 1177 cm⁻¹. |

| HRMS (M+H)⁺ | Calculated for C₉H₁₂N₃O₄S: 258.05485; Found: 258.05382. |

(Source for all spectral data: Organic Syntheses, 1999, 76, 178)[3]

Expert Interpretation:

-

¹H NMR: The spectrum shows the expected signals. The multiplet between 7.73 and 8.28 ppm corresponds to the four aromatic protons of the 2-nitrophenyl group. The two singlets at 1.90 and 1.93 ppm represent the two diastereotopic methyl groups of the isopropylidene moiety, confirming the presence of the hydrazone.

-

¹³C NMR: The nine distinct signals are consistent with the nine carbon atoms in the molecule. The signal at 158.7 ppm is characteristic of the imine carbon (C=N). The aromatic carbons appear in the 125-149 ppm range, and the two methyl carbons are observed at 16.9 and 25.2 ppm.

-

IR: The peak at 3265 cm⁻¹ is indicative of the N-H stretch. The strong absorptions at 1553 and 1347 cm⁻¹ correspond to the asymmetric and symmetric stretching of the nitro group (NO₂), respectively. The peak at 1177 cm⁻¹ is characteristic of the S=O stretch of the sulfonyl group.

-

HRMS: The high-resolution mass spectrometry data provides a highly accurate mass for the protonated molecule, which is in excellent agreement with the calculated mass, thus confirming the molecular formula.

Characterization Workflow

The logical flow for the complete characterization of a newly synthesized batch of IPNBSH is outlined below.

Caption: Workflow for the characterization of synthesized IPNBSH.

Applications in Drug Development and Organic Synthesis

The primary application of IPNBSH in the context of drug development is its role as a precursor to monoalkyl diazenes for the reduction of alcohols. This transformation is particularly valuable in the total synthesis of complex natural products with potent biological activities.

A landmark application of IPNBSH is in the total syntheses of the anticancer agents (-)-acylfulvene and (-)-irofulven .[1][6] These compounds are cytotoxic agents derived from the fungal metabolite illudin S.[1] In these syntheses, IPNBSH was employed for a challenging allylic reductive transposition step, demonstrating its efficacy where other reagents may fail.[1][6]

Mechanism of Action in Alcohol Reduction

The utility of IPNBSH stems from a three-step sequence, typically performed in one pot:

-

Mitsunobu Displacement: An alcohol is treated with IPNBSH, triphenylphosphine (PPh₃), and an azodicarboxylate (e.g., DEAD or DIAD). The alcohol is activated and undergoes nucleophilic displacement by the sulfonylhydrazide nitrogen.

-

Hydrolysis: The resulting adduct is hydrolyzed, cleaving the isopropylidene group to reveal the N-H of the sulfonylhydrazide.

-

Elimination and Decomposition: The intermediate eliminates 2-nitrobenzenesulfinic acid to form a transient monoalkyl diazene. This highly unstable species rapidly loses dinitrogen gas (N₂) to yield the final reduced product.

Caption: General workflow for the reduction of alcohols using IPNBSH.

This methodology provides a mild and efficient alternative to traditional reduction methods, which often require harsh conditions or toxic metal hydrides. Its application in the synthesis of sensitive and complex molecules like irofulven underscores its importance in modern medicinal chemistry and drug discovery.

Conclusion

This compound is a well-characterized and highly versatile reagent with significant applications in organic synthesis. Its stability, ease of preparation, and predictable reactivity make it an invaluable tool for researchers. The detailed physicochemical data and the robust, validated protocols provided in this guide are intended to empower scientists to confidently and effectively utilize IPNBSH in their synthetic endeavors, particularly in the challenging field of natural product synthesis and drug development.

References

- 1. N-Isopropylidene-N′-2-Nitrobenzenesulfonyl Hydrazine. A Reagent for Reduction of Alcohols via the Corresponding Monoalkyl Diazenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

An In-depth Technical Guide to 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide (CAS: 6655-27-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide, a versatile reagent in organic synthesis. This document details its chemical and physical properties, provides a thorough experimental protocol for its synthesis, and explores its applications, particularly in the synthesis of anti-tumor agents and as a reducing agent for alcohols.

Core Data and Properties

This compound, also known by its synonym N-Isopropylidene-N'-2-nitrobenzenesulfonyl hydrazine (IPNBSH), is a valuable asset in the synthetic chemist's toolkit.[1][2][3] Its key properties are summarized in the tables below.

Table 1: Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 6655-27-2 | [1] |

| Molecular Formula | C₉H₁₁N₃O₄S | [1] |

| Molecular Weight | 257.27 g/mol | [1] |

| Appearance | White to light brown powder/solid | [2] |

| Melting Point | 131-135 °C | [2] |

| Purity | ≥ 97% | |

| SMILES | C\C(C)=N\NS(=O)(=O)c1ccccc1--INVALID-LINK--=O | |

| InChI | 1S/C9H11N3O4S/c1-7(2)10-11-17(15,16)9-6-4-3-5-8(9)12(13)14/h3-6,11H,1-2H3 | |

| InChI Key | SBNYNTYNEJTMQO-UHFFFAOYSA-N |

Note: Spectroscopic data for this compound is available in the supporting information of a publication by Movassaghi et al. in The Journal of Organic Chemistry.[4]

Synthesis

The synthesis of this compound is a straightforward two-step process. The first step involves the preparation of 2-nitrobenzenesulfonylhydrazide (NBSH) from 2-nitrobenzenesulfonyl chloride and hydrazine. The subsequent step is the condensation of NBSH with acetone to yield the final product. A detailed, reliable protocol has been published in Organic Syntheses.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a procedure published in Organic Syntheses.[5]

Materials and Equipment:

-

o-Nitrobenzenesulfonyl hydrazide

-

Acetone (HPLC grade)

-

Hexanes (HPLC grade)

-

1-L two-necked, round-bottomed flask

-

Magnetic stir bar

-

Rubber septum and inert gas inlet

-

Rotary evaporator

-

Büchner funnel with fritted disc (medium porosity)

-

Vacuum flask

Procedure:

-

Under an argon atmosphere, charge an oven-dried 1-L, two-necked, round-bottomed flask, equipped with a magnetic stir bar, a rubber septum, and an inert gas inlet, with o-nitrobenzenesulfonyl hydrazide (20.0 g, 92.1 mmol, 1 equiv).

-

Add acetone (300 mL) via cannula and stir the resulting solution at room temperature (24 °C).

-

Monitor the reaction by Thin Layer Chromatography (TLC) (hexanes:ethyl acetate = 1:2; Rf of starting material = 0.2, Rf of product = 0.5, visualized with ceric ammonium molybdate). Full conversion of the starting material is typically observed after 10 minutes.

-

Transfer the solution in aliquots to a 500-mL one-necked flask and remove the solvent using a rotary evaporator (200 mmHg, 40 °C) to afford a yellow powder.

-

To the powder, add hexanes (100 mL), acetone (20 mL), and a magnetic stir bar. Stir the suspension for 10 minutes at room temperature.

-

Collect the white solid by vacuum filtration using a Büchner funnel and wash with hexanes (2 × 60 mL, 24 °C).

-

Transfer the white solid to a 250-mL flask and dry in vacuo (7 mmHg, 24 °C) for 24 hours to yield N-isopropylidene-N'-2-nitrobenzenesulfonyl hydrazine (22.5 g, 87.4 mmol, 95%) as an off-white solid.

Diagram of Synthesis Workflow:

Caption: Synthetic workflow for this compound.

Applications in Organic Synthesis

This compound is a key reagent in several important organic transformations. Its utility stems from its ability to act as a precursor to monoalkyl diazenes and as a dehydrating agent.

Synthesis of Antitumor Agents: (-)-Acylfulvene and (-)-Irofulven

A significant application of this compound is its use in the total syntheses of the potent antitumor agents (-)-acylfulvene and (-)-irofulven.[6] It is employed in a crucial allylic reductive transposition step.[6] The reagent facilitates the conversion of alcohols to transient monoalkyl diazene intermediates, which then undergo further reactions to form the complex molecular frameworks of these drugs.[6][7]

Reduction of Alcohols

The reagent is widely used for the reduction of alcohols.[4][6][7][8] This transformation proceeds via the formation of monoalkyl diazene intermediates through a sequential Mitsunobu displacement, hydrolysis, and fragmentation under mild reaction conditions.[4][6][7][8] This method is particularly valuable for the deoxygenation of unhindered alcohols.

Diagram of Alcohol Reduction Pathway:

Caption: Pathway for the reduction of alcohols using IPNBSH.

Dehydrating Agent

While specific protocols are less detailed in the readily available literature, this compound can also function as a dehydrating agent in various chemical reactions. Its hydrazone moiety can react with water, driving equilibrium-limited reactions towards the desired products.

Safety and Handling

Appropriate personal protective equipment, including a dust mask, eye shields, and gloves, should be worn when handling this compound. It is classified as a combustible solid. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its straightforward preparation and its utility in the synthesis of complex molecules, such as antitumor agents, and in fundamental transformations like the reduction of alcohols, make it an important tool for researchers and professionals in the field of drug development and chemical synthesis.

References

- 1. scbt.com [scbt.com]

- 2. chemimpex.com [chemimpex.com]

- 3. N-Isopropylidene-N -2-nitrobenzenesulfonyl hydrazine 97 6655-27-2 [sigmaaldrich.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. scilit.com [scilit.com]

- 8. N-Isopropylidene-N′-2-Nitrobenzenesulfonyl Hydrazine. A Reagent for Reduction of Alcohols via the Corresponding Monoalkyl Diazenes - PMC [pmc.ncbi.nlm.nih.gov]

Structure Elucidation of 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure elucidation of 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide, a key reagent in organic synthesis. This document outlines the spectroscopic and crystallographic data that confirm its molecular structure and provides detailed experimental protocols for its synthesis and characterization.

Compound Overview

This compound, also known as N-Isopropylidene-N'-2-nitrobenzenesulfonyl hydrazine (IPNBSH), is a white to off-white solid with the molecular formula C₉H₁₁N₃O₄S and a molecular weight of 257.27 g/mol .[1] It is widely used in organic synthesis, particularly in the reduction of alcohols and the formation of diazenes. Its structure is confirmed through a combination of spectroscopic techniques and single-crystal X-ray diffraction.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 6655-27-2 | [1] |

| Molecular Formula | C₉H₁₁N₃O₄S | [1] |

| Molecular Weight | 257.27 g/mol | [1] |

| Melting Point | 133–134 °C (with decomposition) | [2] |

| Appearance | White to tan solid | [1] |

Spectroscopic and Analytical Data

The structural confirmation of this compound is achieved through a comprehensive analysis of its spectroscopic and analytical data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon framework of the molecule.

Table 2: ¹H and ¹³C NMR Spectroscopic Data (CDCl₃)

| ¹H NMR (400 MHz) | ¹³C NMR (100 MHz) | ||

| Chemical Shift (δ) ppm | Description | Chemical Shift (δ) ppm | Assignment |

| 1.90 | s, 3H | 16.9 | CH₃ |

| 1.93 | s, 3H | 25.2 | CH₃ |

| 7.73–7.79 | m, 2H | 125.1 | Aromatic CH |

| 7.81–7.87 | m, 2H | 131.7 | Aromatic CH |

| 8.22–8.28 | m, 1H | 132.7 | Aromatic C |

| 133.1 | Aromatic CH | ||

| 134.1 | Aromatic CH | ||

| 148.2 | Aromatic C-NO₂ | ||

| 158.7 | C=N |

Data sourced from Movassaghi et al., Org. Synth. 2012, 89, 230.[2]

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups within the molecule.

Table 3: Key IR Absorption Bands (Neat)

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3265 | N-H stretch |

| 1553 | NO₂ asymmetric stretch |

| 1374, 1347 | SO₂ asymmetric and symmetric stretch |

| 1177 | SO₂ symmetric stretch |

Data sourced from Movassaghi et al., Org. Synth. 2012, 89, 230.[2]

Mass Spectrometry (MS)

High-resolution mass spectrometry confirms the elemental composition of the molecule.

Table 4: High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 258.05485 | 258.05382 |

Data sourced from Movassaghi et al., Org. Synth. 2012, 89, 230.[2]

Elemental Analysis

Elemental analysis provides the percentage composition of elements in the compound, further validating its empirical and molecular formula.

Table 5: Elemental Analysis Data

| Element | Calculated (%) | Found (%) |

| C | 42.02 | 42.06 |

| H | 4.31 | 4.56 |

| N | 16.33 | 16.32 |

Data sourced from Movassaghi et al., Org. Synth. 2012, 89, 230.[2]

X-ray Crystallography

The definitive three-dimensional structure of this compound was determined by single-crystal X-ray diffraction. A study by Movassaghi and Ahmad provides the crystal structure, confirming the connectivity and stereochemistry of the molecule.[3] The crystallographic data reveals key bond lengths and angles, providing insight into the molecular geometry.

Experimental Protocols

The following is a detailed protocol for the synthesis of this compound.

Synthesis of this compound

This procedure is adapted from the method reported by Movassaghi and coworkers.[2]

Reaction Scheme:

Caption: Synthesis of the target compound.

Materials:

-

o-Nitrobenzenesulfonyl hydrazide

-

Acetone (HPLC grade)

-

Hexanes (HPLC grade)

Procedure:

-

In a round-bottomed flask, dissolve o-nitrobenzenesulfonyl hydrazide in acetone.

-

Stir the resulting solution at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, remove the solvent under reduced pressure to yield a powder.

-

To the powder, add a mixture of hexanes and acetone and stir the suspension at room temperature.

-

Collect the resulting white solid by vacuum filtration and wash with hexanes.

-

Dry the solid in vacuo to afford pure this compound.

Structure Elucidation Workflow

The overall process for determining the structure of this compound follows a logical progression of synthesis and characterization.

Caption: Workflow for structure elucidation.

This comprehensive guide provides the essential data and protocols for understanding the structure of this compound, serving as a valuable resource for researchers in the fields of chemistry and drug development.

References

- 1. scispace.com [scispace.com]

- 2. Preparation of n-Isopropylidene-n'-2-Nitrobenzenesulfonyl Hydrazine (IPNBSH) and Its Use in Palladium–catalyzed Synthesis of Monoalkyl Diazenes. Synthesis of 9-Allylanthracene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Isopropylidene-N′-2-Nitrobenzenesulfonyl Hydrazine. A Reagent for Reduction of Alcohols via the Corresponding Monoalkyl Diazenes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific biological mechanism of action for 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide is not extensively documented in publicly available research. This guide provides a comprehensive overview of its synthesis and discusses the known and potential biological activities based on related chemical structures.

Introduction

This compound is a chemical compound belonging to the class of benzenesulfonyl hydrazones. While its primary applications have been in organic synthesis, the broader families of nitrobenzenesulfonamides and hydrazones have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1][2] This document aims to provide a detailed account of the synthesis of this compound and to explore the potential mechanisms of action based on the bioactivities of structurally related compounds.

Chemical Synthesis

The synthesis of this compound is typically achieved through a condensation reaction between 2-nitrobenzenesulfonyl hydrazine and acetone.[3] This reaction is a standard method for the formation of hydrazones.

Experimental Protocol

Materials:

-

2-Nitrobenzenesulfonyl hydrazine

-

Acetone

-

Ethanol (or other suitable solvent)

-

Glacial acetic acid (catalyst, optional)

Procedure:

-

Dissolve 2-nitrobenzenesulfonyl hydrazine in ethanol in a round-bottom flask.

-

Add an equimolar amount of acetone to the solution.

-

Optionally, a few drops of glacial acetic acid can be added to catalyze the reaction.

-

The reaction mixture is typically stirred at room temperature or gently refluxed for a period of time, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The resulting solid product, this compound, can be purified by recrystallization from a suitable solvent (e.g., ethanol) to obtain a white to tan solid.[]

Synthesis Workflow

Caption: Synthesis of this compound.

Potential Mechanism of Action and Biological Activities

Direct studies on the mechanism of action of this compound are limited. However, insights can be drawn from the known biological activities of related nitrobenzenesulfonamide and hydrazone derivatives.

Insights from Nitrobenzenesulfonamide Derivatives

Nitrobenzenesulfonamide hybrids have been investigated for their therapeutic potential, particularly as antimicrobial agents.[5] A postulated mechanism for some dinitrobenzenesulfonamide derivatives involves the generation of oxidative stress.[5]

Potential Mechanism:

-

Reactive Oxygen Species (ROS) Formation: The nitro group can be reduced within the cell, leading to the formation of reactive oxygen species. This increase in ROS can cause damage to cellular components such as DNA, proteins, and lipids, ultimately leading to cell death.

-

Sulfur Dioxide (SO2) Generation: It has been hypothesized that an electron-deficient benzene ring can react with thiols to form a Meisenheimer complex, which then dissociates to produce sulfur dioxide.[5] SO2 can have various effects within the cell, including interfering with enzymatic functions.

Insights from Hydrazone Derivatives

The hydrazone moiety is a common scaffold in medicinal chemistry, and compounds containing this group exhibit a wide range of biological activities. These activities include antibacterial, antifungal, anticonvulsant, anti-inflammatory, and anticancer effects.[1][2] The specific mechanism of action varies greatly depending on the overall structure of the molecule.

Conceptual Signaling Pathway

The following diagram illustrates a conceptual pathway for the potential mechanism of action of nitrobenzenesulfonamide derivatives, which may be relevant to this compound.

Caption: Potential mechanism of action for nitrobenzenesulfonamide derivatives.

Quantitative Data

There is no specific quantitative data, such as IC50 or MIC values, available for this compound in the reviewed literature. However, for related benzenesulfonamide derivatives, antimicrobial and anti-inflammatory activities have been quantified. For instance, certain novel benzenesulphonamide derivatives have shown minimum inhibitory concentrations (MIC) against various bacteria and fungi, and have demonstrated significant anti-inflammatory effects in vivo.[6][7]

Table 1: Biological Activities of Representative Benzenesulfonamide Derivatives

| Compound Class | Activity | Organism/Model | Measurement | Value |

|---|---|---|---|---|

| Benzenesulphonamide-carboxamide hybrid | Antibacterial | E. coli | MIC | 6.72 mg/mL |

| Benzenesulphonamide-carboxamide hybrid | Antibacterial | S. aureus | MIC | 6.63 mg/mL |

| Benzenesulphonamide-carboxamide hybrid | Antifungal | C. albicans | MIC | 6.63 mg/mL |

| Benzenesulphonamide-carboxamide hybrid | Anti-inflammatory | Carrageenan-induced rat paw edema | % Inhibition (1h) | up to 94.69% |

| 2,4-dinitrobenzenesulfonamide hybrid | Antituberculosis | M. tuberculosis H37Rv | MIC | 0.78 to >25 µg/mL |

Note: The data presented in this table is for structurally related compounds and not for this compound itself.[5][6][7]

Conclusion and Future Directions

This compound is a readily synthesized compound with potential for biological activity based on its structural motifs. The lack of specific data on its mechanism of action highlights an area for future research. Investigating its antimicrobial, anticancer, and enzyme inhibitory properties would be a logical next step. Elucidating its specific cellular targets and signaling pathways could uncover novel therapeutic applications for this and related compounds. Further studies are warranted to determine the specific biological profile of this compound and its potential as a lead compound in drug discovery.

References

- 1. The bioactivity of benzenesulfonyl hydrazones: A short review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Buy this compound | 6655-27-2 [smolecule.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide, with the CAS number 6655-27-2, is a chemical compound with the molecular formula C₉H₁₁N₃O₄S.[1][] It is recognized for its role as a reagent and intermediate in organic synthesis.[1] This technical guide provides a summary of its physical properties, a detailed experimental protocol for its synthesis, and an overview of expected spectroscopic characteristics.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁N₃O₄S | [] |

| Molecular Weight | 257.27 g/mol | [] |

| Appearance | White to tan solid | [] |

| Melting Point | 131-135 °C | [] |

| Purity | ≥ 95% | [] |

Synthesis Protocol

The synthesis of this compound is a two-step process. The first step involves the formation of 2-nitrobenzenesulfonyl hydrazide from 2-nitrobenzenesulfonyl chloride and hydrazine. The subsequent step is a Schiff base condensation of the hydrazide intermediate with acetone.

Experimental Protocol

Step 1: Synthesis of 2-Nitrobenzenesulfonyl Hydrazide

A detailed, one-pot protocol for the formation of 2-nitrobenzenesulfonylhydrazide (NBSH) from commercially available reagents has been described. This procedure is highlighted for its operational simplicity and efficiency.[3]

Step 2: Synthesis of this compound

The following protocol is adapted from a literature procedure for the synthesis of N-Isopropylidene-N'-2-nitrobenzenesulfonyl hydrazine.

Materials and Equipment:

-

o-Nitrobenzenesulfonyl hydrazide

-

Acetone

-

Hexanes

-

1-L two-necked, round-bottomed flask

-

Stir bar

-

Rubber septum

-

Inert gas inlet (e.g., Argon)

-

Cannula

-

Rotary evaporator

-

Büchner funnel with fritted disc

-

Vacuum flask

Procedure:

-

An oven-dried 1-L, two-necked, round-bottomed flask, equipped with a stir bar, a rubber septum, and an inert gas inlet, is charged with o-nitrobenzenesulfonyl hydrazide (20.0 g, 92.1 mmol, 1 equivalent) under an argon atmosphere.

-

Acetone (300 mL) is added via cannula, and the resulting solution is stirred at room temperature (24 °C).

-

After 10 minutes, the reaction mixture is monitored by Thin Layer Chromatography (TLC) to confirm the full conversion of the starting material.

-

The solution is transferred to a 500-mL one-necked flask, and the solvent is removed using a rotary evaporator (200 mmHg, 40 °C) to yield a yellow powder.

-

To the powder, add hexanes (100 mL) and acetone (20 mL), and stir the suspension for 10 minutes at room temperature.

-

The white solid is collected by vacuum filtration using a Büchner funnel and washed with hexanes (2 x 60 mL).

-

The collected solid is transferred to a 250-mL flask and dried in vacuo (7 mmHg, 24 °C) for 24 hours to afford N-isopropylidene-N'-2-nitrobenzenesulfonyl hydrazine as an off-white solid.

Spectroscopic Data

¹H NMR Spectroscopy (Expected Chemical Shifts)

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic (C₆H₄) | 7.5 - 8.5 | Multiplet |

| NH | Variable (broad) | Singlet |

| CH₃ (isopropylidene) | ~2.0 | Singlet |

¹³C NMR Spectroscopy (Expected Chemical Shifts)

| Carbon | Expected Chemical Shift (ppm) |

| C=N (isopropylidene) | 160 - 170 |

| Aromatic (C-NO₂) | ~150 |

| Aromatic (CH) | 120 - 140 |

| Aromatic (C-S) | ~140 |

| C (isopropylidene) | ~50 |

| CH₃ (isopropylidene) | 20 - 30 |

FT-IR Spectroscopy (Expected Absorption Bands)

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3400 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=N Stretch | 1640 - 1690 | Medium |

| N=O Stretch (Asymmetric) | 1500 - 1550 | Strong |

| N=O Stretch (Symmetric) | 1335 - 1370 | Strong |

| S=O Stretch (Asymmetric) | 1300 - 1350 | Strong |

| S=O Stretch (Symmetric) | 1140 - 1180 | Strong |

UV-Vis Spectroscopy

The UV-Vis spectrum is expected to show absorption bands characteristic of the nitroaromatic system. The exact absorption maxima (λ_max) would need to be determined experimentally.

Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthesis of this compound.

Caption: Synthesis of this compound.

As no signaling pathways involving this compound were identified in the literature search, a corresponding diagram could not be generated.

Conclusion

This technical guide provides a consolidated overview of the available information on this compound. While a detailed experimental protocol for its synthesis is available, a significant data gap exists concerning its experimental spectroscopic characterization. Further research is required to obtain and publish the ¹H NMR, ¹³C NMR, FT-IR, and UV-Vis spectra of this compound to facilitate its unambiguous identification and support its use in synthetic and medicinal chemistry research.

References

An In-depth Technical Guide to the Synthesis of N-Isopropylidene-N'-2-nitrobenzenesulfonyl hydrazine

This technical guide provides a comprehensive overview of the synthesis pathway for N-Isopropylidene-N'-2-nitrobenzenesulfonyl hydrazine (IPNBSH), a reagent utilized in organic synthesis, particularly in the reduction of alcohols. The synthesis is a two-step process commencing with the formation of 2-nitrobenzenesulfonylhydrazide (NBSH), which is then converted to the final product. This document is intended for researchers, scientists, and professionals in the field of drug development.

Synthesis Pathway Overview

The synthesis of N-Isopropylidene-N'-2-nitrobenzenesulfonyl hydrazine proceeds through two key steps:

-

Formation of 2-Nitrobenzenesulfonylhydrazide (NBSH): This intermediate is prepared from 2-nitrobenzenesulfonyl chloride and hydrazine hydrate.[1] This reaction is a standard procedure for the formation of sulfonylhydrazides.

-

Synthesis of N-Isopropylidene-N'-2-nitrobenzenesulfonyl hydrazine (IPNBSH): The target compound is synthesized by the condensation reaction of 2-nitrobenzenesulfonylhydrazide with acetone.[2][3] This step introduces the isopropylidene group to the hydrazine moiety.

Experimental Protocols

Step 1: Preparation of 2-Nitrobenzenesulfonylhydrazide (NBSH)

While a detailed experimental protocol for this step is not fully elaborated in the provided search results, it is a well-established reaction. A general procedure involves the reaction of 2-nitrobenzenesulfonyl chloride with hydrazine hydrate in a suitable solvent.[1] For a detailed, validated protocol, referring to the cited literature, such as Myers (1997) in the Journal of Organic Chemistry, is recommended.[1] A one-pot protocol for the formation of NBSH and its subsequent use in alkene reduction has also been reported, highlighting its operational simplicity.[4][5][6]

Step 2: Synthesis of N-Isopropylidene-N'-2-nitrobenzenesulfonyl hydrazine (IPNBSH)

This protocol is based on a procedure published in Organic Syntheses.[2][3]

Materials and Equipment:

-

2-Nitrobenzenesulfonylhydrazide (NBSH)

-

Acetone (HPLC grade)

-

Hexanes (HPLC grade)

-

1-L two-necked, round-bottomed flask

-

Magnetic stir bar

-

Rubber septum and inert gas inlet

-

Cannula

-

Rotary evaporator

-

Büchner funnel with fritted disc (medium porosity)

-

Vacuum flask

-

250-mL flask

Procedure:

-

An oven-dried 1-L, two-necked, round-bottomed flask, equipped with a magnetic stir bar, a rubber septum, and an inert gas inlet, is charged with 20.0 g (92.1 mmol, 1 equiv) of 2-nitrobenzenesulfonylhydrazide under an argon atmosphere.[2][3]

-

Acetone (300 mL) is added via cannula, and the resulting solution is stirred at room temperature (24 °C).[2][3]

-

The reaction progress is monitored by Thin Layer Chromatography (TLC). After approximately 10 minutes, TLC analysis should indicate the complete conversion of the starting material.[2]

-

The solution is transferred to a 500-mL one-necked flask, and the solvent is removed using a rotary evaporator (200 mmHg, 40 °C) to yield a yellow powder.[2][7]

-

To the powder, 100 mL of hexanes and 20 mL of acetone are added, and the suspension is stirred for 10 minutes at room temperature.[2][3]

-

The resulting white solid is collected by vacuum filtration using a Büchner funnel and washed with two 60 mL portions of hexanes.[2][3]

-

The collected solid is transferred to a 250-mL flask and dried under vacuum (7 mmHg, 24 °C) for 24 hours to afford N-Isopropylidene-N'-2-nitrobenzenesulfonyl hydrazine as an off-white solid.[2][3]

Quantitative Data Summary

| Parameter | Value | Reference |

| Starting Material (NBSH) | ||

| Mass | 20.0 g | [2][3] |

| Moles | 92.1 mmol | [2][3] |

| Reagent (Acetone) | ||

| Volume (Initial Reaction) | 300 mL | [2][3] |

| Volume (Washing) | 20 mL | [2][3] |

| Solvent (Hexanes) | ||

| Volume (Washing) | 100 mL + 2 x 60 mL | [2][3] |

| Reaction Conditions | ||

| Temperature | 24 °C (Room Temperature) | [2][3] |

| Reaction Time | ~10 minutes | [2] |

| Product (IPNBSH) | ||

| Yield | 22.5 g | [2][3] |

| Moles | 87.4 mmol | [2][3] |

| Percent Yield | 95% | [2][3] |

| Appearance | Off-white solid | [2][3] |

Synthesis Pathway Visualization

Caption: Synthesis pathway of IPNBSH from 2-nitrobenzenesulfonyl chloride.

Experimental Workflow Visualization

Caption: Experimental workflow for the synthesis of IPNBSH from NBSH.

References

- 1. 2-Nitrobenzenesulfonylhydrazide (NBSH) [organic-chemistry.org]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. One-pot o-nitrobenzenesulfonylhydrazide (NBSH) formation-diimide alkene reduction protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. One-Pot o-Nitrobenzenesulfonylhydrazide (NBSH) Formation-Diimide Alkene Reduction Protocol [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Preparation of N-Isopropylidene-N'-2-Nitrobenzenesulfonyl Hydrazine (IPNBSH) and Its Use in Palladium-catalyzed Synthesis of Monoalkyl Diazenes. Synthesis of 9-Allylanthracene [dspace.mit.edu]

An In-depth Technical Guide to 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide, a versatile reagent in modern organic synthesis. The document details its discovery and history, provides a robust experimental protocol for its preparation, summarizes its key physicochemical and spectroscopic data, and explores its significant applications, particularly in the deoxygenation of alcohols and the total synthesis of anti-tumor agents.

Introduction and Historical Context

This compound, also known by the acronym IPNBSH and as N-Isopropylidene-N'-2-nitrobenzenesulfonyl hydrazine, is a stable, crystalline solid that has gained prominence as a key reagent in organic chemistry. While the precise first synthesis is not extensively documented in dedicated historical accounts, its utility was significantly highlighted in the early 21st century through the work of Movassaghi and Ahmad. Their research, particularly a 2007 publication in The Journal of Organic Chemistry, established IPNBSH as a practical and efficient reagent for the reduction of alcohols via the Mitsunobu reaction, offering advantages over its precursor, 2-nitrobenzenesulfonylhydrazide (NBSH).[1][2][3] This work paved the way for its application in complex molecule synthesis, including the total synthesis of the anti-tumor agents (-)-acylfulvene and (-)-irofulven.[1][3]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁N₃O₄S | [4] |

| Molecular Weight | 257.27 g/mol | [4] |

| CAS Number | 6655-27-2 | |

| Appearance | White to light yellow/tan solid/powder | [4][5] |

| Melting Point | 131-135 °C | [4][5] |

| Purity | >97% | |

| Solubility | Soluble in THF, DMSO, acetone, acetonitrile, DMF; insoluble in hexanes. |

Note: Spectroscopic data (¹H and ¹³C NMR) for the final product, while confirmed through its successful application in subsequent reactions, are not explicitly detailed in the primary literature reviewed.

Experimental Protocols

The synthesis of this compound is a straightforward condensation reaction. The following protocol is adapted from a well-established procedure published in Organic Syntheses.

Synthesis of this compound

This procedure details the reaction of 2-nitrobenzenesulfonylhydrazide with acetone to yield the title compound.

Reaction Scheme:

Synthesis of this compound.

Materials:

-

2-Nitrobenzenesulfonylhydrazide (92.1 mmol, 1.0 equiv)

-

Acetone (300 mL)

-

Hexanes (for washing and trituration)

Equipment:

-

1-L two-necked, round-bottomed flask (oven-dried)

-

Magnetic stir bar

-

Rubber septum and inert gas inlet (e.g., Argon)

-

Cannula

-

Rotary evaporator

-

Büchner funnel with fritted disc (medium porosity)

-

Vacuum flask

Procedure:

-

Under an argon atmosphere, charge the oven-dried 1-L round-bottomed flask with 2-nitrobenzenesulfonylhydrazide (20.0 g, 92.1 mmol).

-

Add acetone (300 mL) via cannula and stir the resulting solution at room temperature (24 °C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:2 hexanes:ethyl acetate eluent. The starting material has an Rf of 0.2, and the product has an Rf of 0.5 (visualized with ceric ammonium molybdate). The reaction should be complete within 10 minutes.

-

Once the reaction is complete, transfer the solution to a 500-mL one-necked flask and remove the solvent using a rotary evaporator (200 mmHg, 40 °C) to yield a yellow powder.

-

To the flask containing the powder, add hexanes (100 mL) and acetone (20 mL). Stir the suspension for 10 minutes at room temperature.

-

Collect the resulting white solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with hexanes (2 x 60 mL).

-

Transfer the solid to a clean flask and dry in vacuo (7 mmHg, 24 °C) for 24 hours. This will afford N-isopropylidene-N'-2-nitrobenzenesulfonyl hydrazine as an off-white solid (yield: ~95%).

Signaling Pathways and Applications

The primary utility of this compound lies in its role as a precursor to monoalkyl diazenes, which are intermediates in the reduction of alcohols. This is particularly relevant in the context of the Mitsunobu reaction.

Mechanism of Action in Alcohol Reduction

The Mitsunobu reaction typically involves an acidic component, a phosphine, and an azodicarboxylate to activate an alcohol for nucleophilic substitution. When IPNBSH is used as the nucleophile, a stable and isolable arenesulfonyl hydrazone intermediate is formed. This intermediate can then be hydrolyzed in situ under mild conditions to generate a monoalkyl diazene. The monoalkyl diazene subsequently undergoes fragmentation, releasing dinitrogen gas and resulting in the net reduction of the original alcohol.[1][2][3]

General workflow for alcohol reduction using IPNBSH.

Application in the Total Synthesis of (-)-Irofulven

A significant application of this compound is in the total synthesis of the potent anti-tumor agent (-)-irofulven.[1][3] In this complex synthesis, IPNBSH is employed for a challenging reductive allylic transposition reaction. The use of IPNBSH in this context provides greater flexibility in terms of solvent choice, reaction temperature, and order of reagent addition compared to its precursor, NBSH.[2] This highlights the reagent's utility in facilitating critical steps in the synthesis of biologically active molecules.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its straightforward preparation, stability, and predictable reactivity make it an excellent choice for the mild reduction of alcohols. Its successful application in the total synthesis of complex natural products like (-)-irofulven underscores its importance for researchers in synthetic chemistry and drug development. This guide provides the essential technical information for the synthesis and application of this important compound.

References

- 1. N-Isopropylidene-N′-2-Nitrobenzenesulfonyl Hydrazine. A Reagent for Reduction of Alcohols via the Corresponding Monoalkyl Diazenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. scilit.com [scilit.com]

- 4. scbt.com [scbt.com]

- 5. Complete List of Publications – Movassaghi Group [movassaghigroup.mit.edu]

Theoretical Framework and Potential Applications of 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical overview of 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide, a molecule with potential significance in medicinal chemistry and organic synthesis. While direct experimental and theoretical studies on this specific compound are not extensively available in public literature, this document extrapolates from established knowledge of its core chemical moieties—nitrobenzenes, sulfonamides, and hydrazones—to build a robust predictive framework. This guide covers the synthesis, physicochemical properties, and prospective theoretical and biological characteristics, offering a roadmap for future research and development.

Introduction

This compound (C₉H₁₁N₃O₄S) is an organic compound that integrates several key functional groups: a 2-nitro-substituted phenyl ring, a sulfonohydrazide linker, and an N'-propan-2-ylidene group.[1] The presence of the nitro group, a strong electron-withdrawing moiety, and the sulfonamide group, a well-established pharmacophore, suggests that this molecule may exhibit a range of interesting chemical and biological properties.[2][3][4] This guide aims to provide a detailed theoretical and practical foundation for researchers interested in exploring the potential of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are foundational for any experimental or computational investigation.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁N₃O₄S | [1][] |

| Molecular Weight | 257.27 g/mol | [1][] |

| CAS Number | 6655-27-2 | [1] |

| Appearance | White to tan solid | [] |

| Melting Point | 131-135°C | [1] |

| IUPAC Name | This compound | [] |

| SMILES | CC(=NNS(=O)(=O)C1=CC=CC=C1--INVALID-LINK--[O-])C | [] |

| InChI | InChI=1S/C9H11N3O4S/c1-7(2)10-11-17(15,16)9-6-4-3-5-8(9)12(13)14/h3-6,11H,1-2H3 | [] |

Synthesis and Experimental Protocols

General Synthesis Pathway

The synthesis involves two primary reactions:

-

Formation of 2-Nitrobenzenesulfonyl Hydrazide: This intermediate is formed by the reaction of 2-nitrobenzenesulfonyl chloride with hydrazine.[1]

-

Schiff Base Condensation: The intermediate, 2-nitrobenzenesulfonyl hydrazide, is then reacted with acetone to form the final product, this compound.[1]

Proposed Experimental Protocol

Step 1: Synthesis of 2-Nitrobenzenesulfonyl Hydrazide

-

Dissolve 2-nitrobenzenesulfonyl chloride in a suitable solvent such as tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath to 0°C.

-

Slowly add a solution of hydrazine hydrate in THF dropwise to the cooled solution with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture can be worked up by adding water and extracting the product with an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-nitrobenzenesulfonyl hydrazide.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of this compound

-

Dissolve the purified 2-nitrobenzenesulfonyl hydrazide in a suitable solvent such as ethanol or methanol.

-

Add a few drops of a catalytic amount of a weak acid (e.g., acetic acid).

-

Add an equimolar amount of acetone to the solution.

-

Reflux the reaction mixture for several hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

-

If precipitation occurs, filter the solid, wash with a small amount of cold solvent, and dry under vacuum.

-

If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Theoretical Studies: A Prospective Analysis

Direct computational studies on this compound are not available. However, based on studies of related benzenesulfonamide and nitro-aromatic compounds, a theoretical analysis can be proposed. Density Functional Theory (DFT) is a powerful tool for investigating the structural and electronic properties of such molecules.

Proposed Computational Workflow

A typical computational workflow to characterize this molecule would involve:

-

Geometry Optimization: The 3D structure of the molecule would be optimized to find its most stable conformation.

-

Vibrational Frequency Analysis: Calculation of vibrational frequencies can predict the infrared (IR) and Raman spectra, and confirm that the optimized structure is a true energy minimum.

-

Electronic Properties Analysis:

-

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are crucial for understanding the molecule's chemical reactivity and electronic transitions.

-

Molecular Electrostatic Potential (MEP): An MEP map can visualize the charge distribution and identify electrophilic and nucleophilic sites.

-

-

Molecular Docking Studies: If a potential biological target is identified, molecular docking can be used to predict the binding mode and affinity of the molecule to the target's active site.

Expected Theoretical Insights

Based on the functional groups present, the following can be hypothesized:

-

The nitro group and sulfonyl group will be highly electron-withdrawing, influencing the electronic properties of the benzene ring.

-

The hydrazone linkage provides a site for potential hydrogen bonding and metal chelation.

-

The molecule is likely to have a non-planar structure due to the tetrahedral geometry around the sulfur atom.

Potential Biological Activity

While no specific biological data for this compound has been reported, the constituent moieties are known to be present in various biologically active compounds.

-

Sulfonamides: This class of compounds is renowned for its wide range of pharmacological activities, including antibacterial, carbonic anhydrase inhibition, anticancer, and anti-inflammatory properties.

-

Nitro-aromatics: The nitro group is a common feature in many antimicrobial and antiparasitic drugs.[2][3][4] It can be reduced in biological systems to form reactive nitroso and hydroxylamine intermediates that can induce cellular damage in pathogens.[2]

-

Hydrazones: Hydrazone derivatives have been reported to possess diverse biological activities, including antimicrobial, anticonvulsant, analgesic, and anti-inflammatory effects.

Given this background, this compound could be a candidate for screening in various biological assays, particularly for antimicrobial and anticancer activities.

Conclusion and Future Directions

This compound presents an intriguing scaffold for further investigation. This technical guide provides a theoretical foundation for initiating such studies. Future research should focus on:

-

Detailed Synthesis and Characterization: A reproducible, high-yield synthesis protocol needs to be established, followed by thorough characterization using modern analytical techniques (NMR, IR, MS, and single-crystal X-ray diffraction).

-

Computational Studies: The proposed computational workflow should be executed to gain a deeper understanding of the molecule's structural and electronic properties.

-

Biological Screening: A broad-based biological screening should be performed to identify any potential therapeutic applications.

By systematically exploring these avenues, the scientific community can unlock the full potential of this and related compounds.

References

- 1. Buy this compound | 6655-27-2 [smolecule.com]

- 2. This compound [cymitquimica.com]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Determining the Solubility of 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide, also known as N-Isopropylidene-N'-2-nitrobenzenesulfonyl hydrazine, is an organic compound utilized as a reagent and intermediate in various synthetic chemical processes. A critical physicochemical property for its effective use in research and development, particularly in crystallization, purification, and formulation, is its solubility in different organic solvents.

Qualitative Solubility Profile

While specific quantitative data is scarce, literature suggests that this compound's solubility is temperature-dependent in certain solvents. It is noted that common solvents for the crystallization of this compound include ethyl acetate and ethanol-water mixtures. This implies that it possesses higher solubility in these systems at elevated temperatures and reduced solubility upon cooling, a principle that is fundamental to the purification process of crystallization.

Quantitative Solubility Data

To facilitate systematic data collection and comparison, experimental solubility results should be recorded in a structured format. The following table provides a template for documenting quantitative solubility data for this compound in various organic solvents at different temperatures.

| Solvent | Temperature (K) | Solubility ( g/100 mL) | Solubility (mol/L) | Method Used |

| e.g., Acetone | e.g., 298.15 | e.g., Gravimetric | ||

| e.g., Ethanol | e.g., 298.15 | e.g., Gravimetric | ||

| e.g., Ethyl Acetate | e.g., 298.15 | e.g., UV-Vis | ||

| e.g., Dichloromethane | e.g., 298.15 | e.g., UV-Vis | ||

| e.g., Toluene | e.g., 298.15 | e.g., Gravimetric |

Experimental Protocols for Solubility Determination

To generate the data for the table above, several well-established methods can be employed. The choice of method may depend on factors such as the required accuracy, available equipment, and the properties of the solute and solvent. The two most common and reliable methods are the gravimetric and spectroscopic methods.

Gravimetric Method

The gravimetric method is a fundamental and highly accurate technique that relies on the direct measurement of the mass of the solute dissolved in a known mass or volume of solvent at equilibrium.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed, thermostatically controlled vessel (e.g., a jacketed glass vial with a magnetic stirrer).

-

Agitate the mixture at a constant, controlled temperature for a sufficient duration to ensure equilibrium is achieved. A common practice is to stir for 24-48 hours, with periodic sampling and analysis to confirm that the concentration of the solute is no longer increasing.[1][2]

-

-

Phase Separation:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear, saturated supernatant using a pre-heated or temperature-equilibrated pipette to prevent premature crystallization. It is crucial to filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any suspended microparticles.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered supernatant to a pre-weighed, dry evaporating dish or beaker.

-

Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood, rotary evaporator, or a drying oven set to a temperature below the decomposition point of the solute) until the dissolved solid is left as a dry residue.

-

Dry the residue to a constant weight in a vacuum oven.[1][2][3]

-

-

Calculation of Solubility:

-

The solubility is calculated from the mass of the residue (solute) and the volume of the supernatant taken.

-

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of supernatant (mL)) x 100

-

UV-Vis Spectroscopic Method

This method is suitable when the solute has a distinct chromophore that absorbs ultraviolet or visible light, and the solvent is transparent in that region. It is often faster than the gravimetric method.

Methodology:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of standard solutions of this compound with known concentrations in the chosen organic solvent.

-

Determine the wavelength of maximum absorbance (λmax) by scanning one of the standard solutions.

-

Measure the absorbance of each standard solution at the λmax.

-

Construct a calibration curve by plotting absorbance versus concentration. The plot should be linear and adhere to the Beer-Lambert law.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution and separate the supernatant as described in steps 1 and 2 of the Gravimetric Method.

-

Carefully dilute a precise volume of the clear, filtered supernatant with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

-

Concentration Determination:

-

Measure the absorbance of the diluted solution at λmax.

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted saturated solution by multiplying the result by the dilution factor.

-

Solubility (mol/L) = Concentration of diluted sample (mol/L) x Dilution Factor

-

To express solubility in g/100 mL, multiply the molar solubility by the molecular weight of the compound (257.27 g/mol ) and then by 0.1.

-

Process Visualization

The following diagram illustrates a generalized workflow for the experimental determination of solubility.

References

molecular weight and formula of 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide.

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide is a chemical compound primarily utilized as a reagent and intermediate in organic synthesis. Its structure incorporates a nitro-substituted benzene ring, a sulfonohydrazide linker, and a propan-2-ylidene group. This combination of functional groups makes it a valuable tool in various chemical transformations.

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁N₃O₄S | [1][2] |

| Molecular Weight | 257.27 g/mol | [1][2] |

| Appearance | White to light yellow powder/solid | [1] |

| Melting Point | 131-135 °C | [1][2] |

| Purity | Typically ≥95% | [2] |

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 6655-27-2 |

| Synonyms | N-Isopropylidene-N'-2-nitrobenzenesulfonyl hydrazine, IPNBSH |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of a sulfonyl hydrazide intermediate, which is then condensed with acetone in the second step.

Synthetic Workflow

The logical flow of the synthesis is depicted in the diagram below.

Caption: A diagram illustrating the two-step synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound.

Materials:

-

2-Nitrobenzenesulfonyl hydrazine

-

Acetone

-

Hexanes

-

An oven-dried 1-L, two-necked, round-bottomed flask

-

Stir bar

-

Rubber septum and inert gas inlet

-

Cannula

-

Rotary evaporator

-

Büchner funnel with fritted disc

Procedure:

-